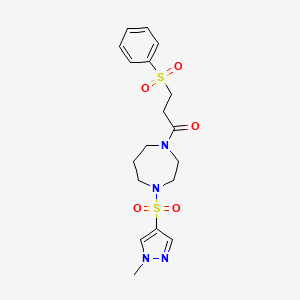

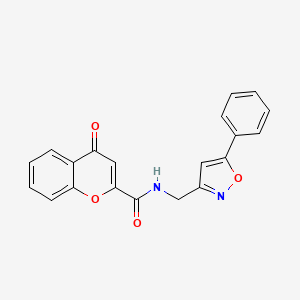

![molecular formula C13H16N2O5 B2413078 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS No. 634174-11-1](/img/structure/B2413078.png)

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, also known as MNA-715 or MNA, is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Applications De Recherche Scientifique

Cancer Research

- Apoptosis Induction in Lung Cancer Cells : Morpholine derivatives, including those similar to 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, have shown efficacy in inducing apoptosis and elevating the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting potential as anti-cancer agents (He et al., 2007).

Biochemical Applications

- Zinc(II) Complexes Catalysis : Schiff-base ligands derived from morpholine have been used to create zinc(II) complexes that catalyze the hydrolytic cleavage of phosphoester bonds and demonstrate DNA cleavage activities, indicating potential applications in bio-relevant catalysis (Chakraborty et al., 2014).

Chemical Synthesis

- Regio- and Stereoselective Addition in Organic Synthesis : Morpholine derivatives have been employed in regio- and stereoselective additions to various substrates, facilitating the synthesis of complex organic compounds (Korotaev et al., 2015).

- Oxidation Reactions : Research has explored the oxidation of enamines, including morpholine derivatives, with metal oxidants, offering insights into reaction mechanisms and potential synthetic applications (Corbani et al., 1973).

Biological Activity

- Antimicrobial and Antineoplastic Properties : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in medical research (Al‐Ghorbani et al., 2017).

Medicinal Chemistry

- Morpholine-Based Metal Complexes in Pharmacology : Biosensitive and biologically active morpholine-based metal complexes have been studied for their interactions with DNA/BSA, cytotoxicity, radical scavenging, and antimicrobial activities, indicating their potential pharmacological implications (Sakthikumar et al., 2019).

Reaction Mechanism Studies

- Spectroscopic and Kinetic Analysis : Studies have provided spectroscopic and kinetic evidence for intermediates in reactions involving morpholine, contributing to a better understanding of reaction mechanisms in organic chemistry (Bernasconi et al., 2007).

Propriétés

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARDLPEIQPJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)